10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)- is a derivative of phenothiazine, a compound known for its diverse applications in chemistry, biology, and medicine. Phenothiazine derivatives are widely studied for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)- typically involves the acylation of phenothiazine with 2-methylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrocarbons.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)- involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, enzymes, and ion channels, leading to its pharmacological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic and toxicological properties.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine, 10-methyl-
- 10H-Phenothiazine, 10-(2-chloroethyl)-
- 10H-Phenothiazine, 10-(2-cyanoethyl)-
Uniqueness
10H-Phenothiazine, 10-((2-methylphenoxy)acetyl)- is unique due to its specific acylation with 2-methylphenoxyacetyl, which imparts distinct chemical and biological properties. This modification can enhance its pharmacological activity and selectivity compared to other phenothiazine derivatives.
Properties
CAS No. |
41648-60-6 |
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Molecular Formula |
C21H17NO2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NO2S/c1-15-8-2-5-11-18(15)24-14-21(23)22-16-9-3-6-12-19(16)25-20-13-7-4-10-17(20)22/h2-13H,14H2,1H3 |
InChI Key |
HCGVHVKMRKKQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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